![molecular formula C19H21ClN2O B3460867 2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3460867.png)
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide
Übersicht
Beschreibung
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor family. The compound has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological conditions.
Wirkmechanismus
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide is a selective antagonist of the dopamine D3 receptor. The compound binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that regulates various physiological functions such as movement, mood, and reward. The blockade of dopamine D3 receptors by the compound has been shown to modulate the activity of dopaminergic pathways in the brain, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The blockade of dopamine D3 receptors by this compound has been shown to produce various biochemical and physiological effects, such as:
1. Modulation of dopamine release: The compound has been shown to modulate the release of dopamine in the brain, leading to changes in mood, motivation, and reward.
2. Modulation of neuronal activity: The compound has been shown to modulate the activity of dopaminergic neurons in the brain, leading to changes in movement, cognition, and behavior.
3. Modulation of gene expression: The compound has been shown to modulate the expression of genes that are involved in various physiological functions such as cell proliferation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has several advantages and limitations for lab experiments. Some of the advantages are:
1. Selectivity: The compound is a selective antagonist of the dopamine D3 receptor, which allows for specific targeting of this receptor subtype.
2. Potency: The compound has high potency, which allows for the use of low concentrations in lab experiments.
3. Availability: The compound is commercially available, which makes it easily accessible for lab experiments.
Some of the limitations of the compound are:
1. Toxicity: The compound has been shown to be toxic to some cell lines, which can limit its use in certain experiments.
2. Stability: The compound is relatively unstable and can degrade over time, which can affect the reproducibility of lab experiments.
3. Cost: The compound is relatively expensive, which can limit its use in some labs.
Zukünftige Richtungen
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has several future directions for scientific research. Some of the possible directions are:
1. Development of new compounds: The development of new compounds that target dopamine D3 receptors with higher selectivity and potency can lead to new insights into the role of these receptors in various physiological and pathological conditions.
2. Investigation of new therapeutic targets: The investigation of new therapeutic targets that are modulated by dopamine D3 receptors can lead to the development of new treatments for various disorders such as addiction, psychiatric disorders, and neurodegenerative disorders.
3. Investigation of new signaling pathways: The investigation of new signaling pathways that are modulated by dopamine D3 receptors can lead to new insights into the mechanisms underlying the physiological and pathological effects of these receptors.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological conditions. The compound has several advantages and limitations for lab experiments and has several future directions for scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-methyl-N-[4-(1-piperidinyl)phenyl]benzamide has been widely used in scientific research to investigate the role of dopamine D3 receptors in various physiological and pathological conditions. Some of the applications of the compound in scientific research are:
1. Addiction: The compound has been used to investigate the role of dopamine D3 receptors in drug addiction and related disorders.
2. Psychiatric disorders: The compound has been used to investigate the role of dopamine D3 receptors in various psychiatric disorders such as schizophrenia, depression, and anxiety.
3. Neurodegenerative disorders: The compound has been used to investigate the role of dopamine D3 receptors in neurodegenerative disorders such as Parkinson's disease.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-(4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-5-10-17(18(20)13-14)19(23)21-15-6-8-16(9-7-15)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOJGQKTTFCXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3460785.png)
![2-(2-fluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3460791.png)
![2-[(2-bromobenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460798.png)
![N-ethyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3460806.png)

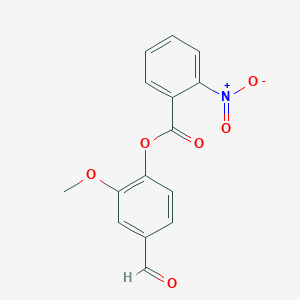
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyclohexylacetamide](/img/structure/B3460849.png)
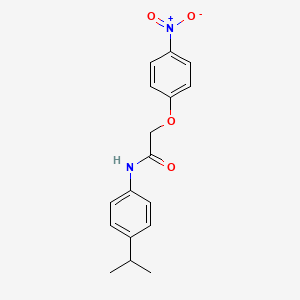
![2-(2,5-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3460855.png)
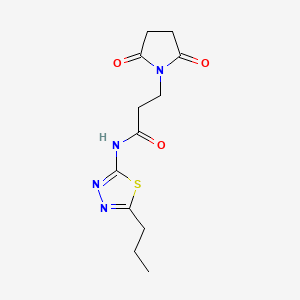

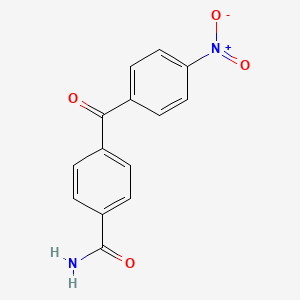
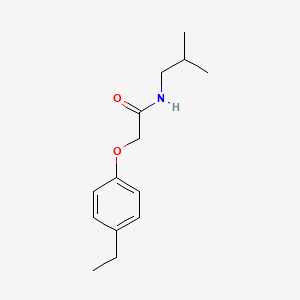
![2-(2,5-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3460886.png)